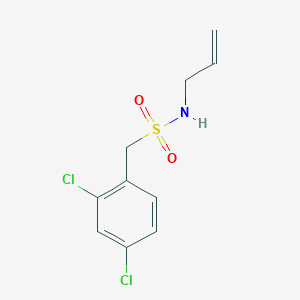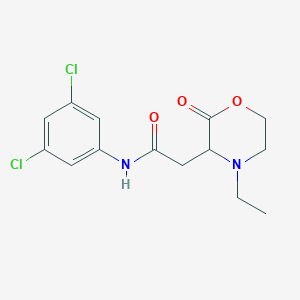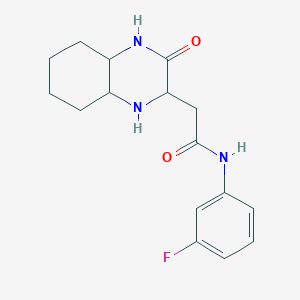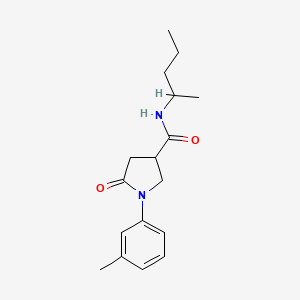![molecular formula C21H15F2N5OS B4427446 N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Descripción general
Descripción
This chemical compound belongs to a broader category of compounds that have been extensively studied for their varied biological activities, which include antimicrobial, antifungal, and anti-tuberculosis properties. The presence of a 1,2,4-triazole ring system, combined with a phenyl group and a pyridinyl substituent, indicates a potential for significant biological activity, as seen in related compounds. The interest in these compounds is driven by their wide range of pharmaceutical applications and the potential for discovering new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). This method allows for the creation of a variety of derivatives by changing the aryl group, enabling a broad exploration of chemical space for enhanced biological activity.
Molecular Structure Analysis
The molecular structure of compounds within this family often shows a "V" shaped conformation due to the angles between the two aromatic planes, as observed in similar compounds with difluoromethyl and halophenyl groups (Boechat et al., 2011). These structures are stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions, which are crucial for their biological activity.
Chemical Reactions and Properties
Compounds in this category can undergo a range of chemical reactions, reflective of their functional groups. For instance, halogenated derivatives have been used as electrophilic fluorinating agents, indicating their reactivity towards nucleophilic centers in organic molecules (Banks et al., 1996).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5OS/c22-15-6-7-18(17(23)12-15)25-19(29)13-30-21-27-26-20(14-8-10-24-11-9-14)28(21)16-4-2-1-3-5-16/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVQQSZVMKOICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3,5-difluorophenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4427373.png)




![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4427409.png)
![1-[(4-bromobenzyl)sulfonyl]azepane](/img/structure/B4427414.png)
![N-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4427421.png)
![methyl (8-benzyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4427425.png)
![1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4427429.png)

![5-methyl-3-[2-(4-morpholinyl)ethyl]-3H-pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazol-1-yl acetate](/img/structure/B4427454.png)
![2-cyclohexyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4427463.png)
![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)